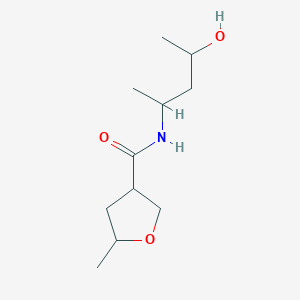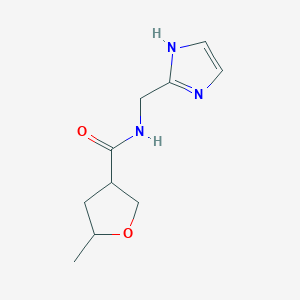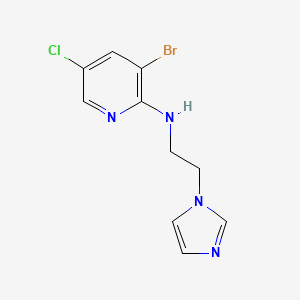![molecular formula C9H11BrClN3O B6645790 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridine derivatives and has been used in various applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the inhibition of specific enzymes, including protein kinases. The compound binds to the active site of the enzyme and prevents its activity, leading to a decrease in the cellular signaling pathways that are regulated by these enzymes. This mechanism of action has been studied extensively and has provided valuable insights into the function of these enzymes and their role in disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide have been studied in various cellular and animal models. The compound has been found to have potent anti-proliferative effects on cancer cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, which are involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in lab experiments include its potency, selectivity, and ease of synthesis. The compound is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, the limitations of using the compound include its potential toxicity and the need for specific safety measures when handling and using it in experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in scientific research. These include the development of new therapeutic agents based on the compound's mechanism of action, the study of its potential as a diagnostic tool, and the exploration of its use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to understand the compound's pharmacokinetics and potential side effects, which will be crucial for its clinical development.
Conclusion
In conclusion, 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide is a potent compound that has been extensively studied in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the function of specific enzymes and their role in disease. With further research, the compound has the potential to be developed into new therapeutic agents and diagnostic tools, which could have a significant impact on human health.
Synthesemethoden
The synthesis method of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the reaction of 3-bromo-5-chloro-2-nitropyridine with N-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been found to be a potent inhibitor of certain enzymes, including protein kinases, which are involved in various cellular processes. The compound has also been used as a tool compound to study the function of these enzymes and their role in disease.
Eigenschaften
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O/c1-12-8(15)2-3-13-9-7(10)4-6(11)5-14-9/h4-5H,2-3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXUZJSUWRACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)




